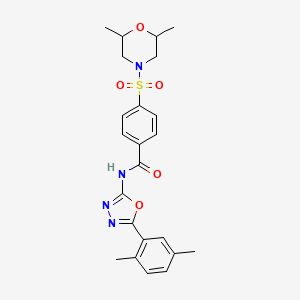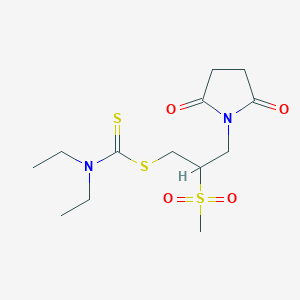
3-(2-Methyloxetan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyloxetan-2-yl)aniline is an organic compound that features an aniline moiety substituted with a 2-methyloxetane group. This compound is of interest due to its unique structural properties, which combine the reactivity of aniline with the stability and ring strain of the oxetane ring. It is used in various fields, including materials science and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxetan-2-yl)aniline typically involves the reaction of 2-methyloxetane with aniline under specific conditions. One common method includes:
Nucleophilic Substitution: Aniline reacts with 2-methyloxetane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a precursor compound, such as 3-(2-nitrooxetan-2-yl)aniline, using a palladium catalyst on carbon in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyloxetan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the aniline derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: this compound from nitro precursors.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyloxetan-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(2-Methyloxetan-2-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: The compound may affect oxidative stress pathways, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methyloxetan-2-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
3-(2-Methyloxetan-2-yl)benzoic acid: Contains a carboxyl group instead of an amino group.
2-Methyloxetane: Lacks the aniline moiety, simpler structure.
Uniqueness
3-(2-Methyloxetan-2-yl)aniline is unique due to its combination of aniline and oxetane functionalities, which confer distinct reactivity and stability. This makes it a valuable compound for synthesizing novel materials and exploring new chemical reactions.
Eigenschaften
IUPAC Name |
3-(2-methyloxetan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOWJFRDEQHJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2821693.png)




![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2821702.png)



![3-(4-fluorobenzenesulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2821708.png)

![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2821712.png)
![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
